N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-30-22-11-7-6-10-20(22)21-12-13-23(27-26-21)28-16-14-18(15-17-28)24(29)25-19-8-4-2-3-5-9-19/h6-7,10-13,18-19H,2-5,8-9,14-17H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJIOIRIACKUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the coupling of the pyridazinone intermediate with a methoxyphenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable amine and a dihaloalkane.
Attachment of the Cycloheptyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridazinone ring can be reduced to form a dihydropyridazinone derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Cancer Treatment
N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide has shown promise as an inhibitor of specific cancer-related pathways. Research indicates that compounds with similar structural features can target polo-like kinase 1 (Plk1), a protein involved in cell division and frequently overexpressed in various cancers. By inhibiting Plk1, these compounds may induce mitotic arrest and apoptosis in cancer cells while sparing normal cells, thus presenting a targeted approach to cancer therapy .
Case Study: Polo-like Kinase Inhibition
A study identified new inhibitors targeting the polo-box domain (PBD) of Plk1, which could lead to reduced cytotoxicity compared to traditional ATP-competitive inhibitors. The unique structural requirements for binding to PBD suggest that derivatives of this compound could be developed to enhance selectivity and efficacy against cancer cells .
Antiviral Activity
The compound's heterocyclic structure may also confer antiviral properties, aligning with findings from related research on N-heterocycles. Compounds similar to this compound have been reported to exhibit antiviral activity against a range of viruses, including influenza and HIV. These compounds can interfere with viral replication processes, making them potential candidates for further investigation as antiviral agents .
Research Insights
In vitro studies have demonstrated that certain derivatives can significantly inhibit viral replication at low concentrations, suggesting that modifications to the pyridazine ring or the piperidine moiety might enhance antiviral efficacy .
Neurological Disorders
Recent studies have suggested that compounds with similar chemical frameworks may possess neuroprotective properties. The modulation of neurotransmitter systems through inhibition or activation of specific receptors could make this compound a candidate for treating neurological disorders such as depression or anxiety.
Potential Mechanism
The compound's ability to interact with neurotransmitter receptors could lead to improved synaptic transmission and neuroprotection against excitotoxicity, which is often implicated in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft. This can enhance cholinergic transmission and improve cognitive function in diseases such as Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several kinase inhibitors, as outlined below.
Structural Comparison
Notes:
- Shared pharmacophores: The target compound and LDC000067 both incorporate a 2-methoxyphenyl group, which may enhance binding to hydrophobic kinase pockets.
Functional and Pharmacological Comparison
- The pyridazine core in the target compound may mimic ATP-binding motifs in kinases, similar to pyrimidine-based inhibitors like LDC000067 .
- Selectivity : The cycloheptyl substituent may confer unique selectivity compared to smaller alkyl groups (e.g., tert-butyl in SNS-032), as bulkier groups often reduce off-target interactions .
- Synthetic accessibility : The patent for N-(bis(4-methoxyphenyl)methyl)-6-oxo-2-(pyridazin-3-yl)-1,6-dihydropyrimidine-5-carboxamide highlights the industrial relevance of pyridazine-carboxamide derivatives, though the target compound’s synthesis route remains unspecified .
Research Findings and Limitations
- Evidence gaps: No direct biochemical or clinical data for the target compound were found in the provided sources. Comparisons rely on structural extrapolation and kinase inhibitor class trends.
- Contradictions : While LDC000067 and the target compound share a 2-methoxyphenyl group, their core heterocycles (pyrimidine vs. pyridazine) may lead to divergent binding modes. Pyridazine’s electron-deficient nature could enhance interactions with kinase catalytic domains compared to pyrimidine .
Biological Activity
N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Structure :
- Molecular Formula : C22H29N5O2
- Molecular Weight : 395.5 g/mol
- CAS Number : 1060175-35-0
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that the compound exhibits significant activity against certain cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
Key Mechanisms:
- Apoptosis Induction : The compound has shown the ability to induce apoptosis in hypopharyngeal tumor cells (FaDu) more effectively than standard chemotherapeutic agents like bleomycin .
- Target Interaction : The structure of the compound suggests it may interact with specific protein binding sites, enhancing its efficacy in targeting cancer cells .
Therapeutic Applications
This compound has been investigated for its potential use in cancer therapy, particularly in the treatment of solid tumors. Its ability to selectively induce cell death in malignant cells while sparing normal cells is a promising feature for further development.
Cytotoxicity Studies
Recent studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In vitro assays indicated a dose-dependent response, with higher concentrations leading to increased cell death rates .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be partially explained by its structural components. The presence of the pyridazine ring and methoxyphenyl group appears crucial for its biological activity, as modifications to these structures significantly alter potency .
Case Studies
- Study on FaDu Cells : A study conducted on FaDu cells revealed that this compound induced apoptosis through mitochondrial pathways, leading to cytochrome c release and activation of caspases .
- Combination Therapy Potential : Another study explored the compound's potential in combination with other chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
